7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one
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Overview
Description
7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, cyclization can be achieved by heating the reactants in the presence of acetic anhydride and potassium acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit certain enzymatic pathways or bind to specific receptors, leading to changes in cellular function .
Comparison with Similar Compounds
10H-benzo[b][1,8]naphthyrid-5-ones: These compounds share a similar core structure but differ in their substituents.
1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines: These compounds have a reduced ring system compared to 7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can be selectively substituted to create a variety of derivatives. This makes it a versatile compound for further chemical modifications and applications .
Properties
CAS No. |
16344-42-6 |
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Molecular Formula |
C12H7ClN2O |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
7-chloro-10H-benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C12H7ClN2O/c13-7-3-4-10-9(6-7)11(16)8-2-1-5-14-12(8)15-10/h1-6H,(H,14,15,16) |
InChI Key |
VIBDVDUNJWRQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC3=C(C2=O)C=C(C=C3)Cl)N=C1 |
Origin of Product |
United States |
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